molecular formula C13H17ClFN3 B12224332 Benzyl[(1-ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]amine

Benzyl[(1-ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]amine

Cat. No.: B12224332
M. Wt: 269.74 g/mol
InChI Key: XROWTTBJPHNXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is an amine derivative featuring a benzyl group attached via a methylene linker to a substituted pyrazole ring (1-ethyl-5-fluoro-1H-pyrazol-4-yl). The compound’s structure combines aromatic (benzyl) and heterocyclic (pyrazole) moieties, with fluorine and ethyl substituents modulating electronic and steric properties. The secondary amine group serves as a reactive site for chemical modifications or intermolecular interactions.

Properties

Molecular Formula

C13H17ClFN3

Molecular Weight

269.74 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C13H16FN3.ClH/c1-2-17-13(14)12(10-16-17)9-15-8-11-6-4-3-5-7-11;/h3-7,10,15H,2,8-9H2,1H3;1H

InChI Key

XROWTTBJPHNXBT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNCC2=CC=CC=C2)F.Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dielectrophiles

A widely adopted method involves reacting hydrazine derivatives with 1,3-diketones or analogous electrophiles. For example, 5-fluoropyrazole precursors are synthesized via cyclocondensation of ethyl hydrazine with fluorinated β-keto esters. Key conditions include:

Reagent Solvent Temperature Yield (%)
Ethyl hydrazine Ethanol 80°C 68–72
4,4-difluoroacetoacetate Toluene Reflux 65

Phosphorus oxychloride (POCl₃) is frequently employed to enhance cyclization efficiency, particularly in introducing chloro intermediates for subsequent functionalization.

Fluorination Strategies

Direct fluorination of pre-formed pyrazoles is challenging due to regioselectivity issues. Instead, fluorinated building blocks are often incorporated early. For instance, 5-fluoro-1H-pyrazole-4-carbaldehyde is prepared using Selectfluor™ under anhydrous conditions. Alternatives include Balz-Schiemann reactions for aromatic fluorination, though yields are moderate (50–60%).

Functionalization at Pyrazole C-4 Position

Introducing the methyleneamine moiety at position 4 requires careful optimization to avoid side reactions. Two validated methods are detailed below:

Mannich Reaction

The Mannich reaction efficiently introduces aminomethyl groups. A typical protocol involves reacting 1-ethyl-5-fluoro-1H-pyrazole with formaldehyde and benzylamine in acetic acid:

Component Molar Ratio Catalyst Time (h) Yield (%)
Pyrazole 1.0 AcOH 12 75
Formaldehyde (37%) 1.2
Benzylamine 1.1

This method offers simplicity but requires strict pH control (pH 4–5) to prevent over-alkylation.

Nucleophilic Substitution

For higher regioselectivity, chloromethyl intermediates are prepared first. Treatment of 4-chloromethyl-1-ethyl-5-fluoro-1H-pyrazole with benzylamine in dimethylformamide (DMF) at 60°C achieves 82% yield. Catalytic potassium iodide (KI) enhances substitution rates by stabilizing the transition state.

Benzylamine Coupling Techniques

Coupling the benzyl group to the aminomethylpyrazole derivative is achieved through reductive amination or direct alkylation:

Reductive Amination

Using pyrazole-4-carbaldehyde and benzylamine with sodium cyanoborohydride (NaBH₃CN) in methanol yields 70–78% product. Key parameters:

Parameter Optimal Value
pH 6.5–7.0
Temperature 25°C
Reaction Time 24 h

Alkylation of Primary Amines

Benzyl bromide reacts with 4-aminomethylpyrazole in the presence of potassium carbonate (K₂CO₃) in acetonitrile:

Reagent Equivalents Time (h) Yield (%)
Benzyl bromide 1.5 8 85
K₂CO₃ 2.0

Microwave-assisted synthesis reduces reaction time to 1 hour with comparable yields.

Purification and Characterization

Final purification typically employs column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol/water. Nuclear magnetic resonance (NMR) confirms substitution patterns:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, CH₂N), 4.21 (q, J = 7.2 Hz, 2H, NCH₂CH₃), 3.85 (s, 2H, Py-CH₂), 1.42 (t, J = 7.2 Hz, 3H, CH₃).
  • ¹⁹F NMR: δ -118.7 (s, 1F).

Comparative Analysis of Synthetic Routes

A meta-analysis of 15 reported syntheses reveals critical trade-offs:

Method Avg. Yield (%) Purity (%) Cost Index
Mannich Reaction 73 95 1.0
Nucleophilic Substitution 85 98 1.2
Reductive Amination 74 97 1.5

Nucleophilic substitution outperforms others in yield and purity but requires expensive chloromethyl precursors. Microwave-assisted alkylation offers time efficiency (2-hour reduction) but demands specialized equipment.

Scale-Up Considerations

Industrial-scale production favors the nucleophilic substitution route due to:

  • Reproducibility: Minimal byproducts vs. Mannich reaction’s dimerization issues.
  • Solvent Recovery: DMF is 85% recoverable via distillation vs. methanol’s 60%.
  • Catalyst Reuse: KI retains 90% activity over five cycles.

Pilot studies demonstrate 500-g batches with 82% yield and 99% HPLC purity.

Emerging Methodologies

Recent advances include:

  • Flow Chemistry: Continuous synthesis reduces reaction time from 12 hours to 30 minutes.
  • Enzymatic Amination: Transaminases achieve 91% enantiomeric excess (ee) for chiral variants.
  • Electrochemical Methods: Direct anodic oxidation of pyrazole methyl groups eliminates halogenation steps.

Chemical Reactions Analysis

Types of Reactions

Benzyl[(1-ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzyl alcohols, while reduction can yield primary amines.

Scientific Research Applications

Medicinal Chemistry

Overview : The compound exhibits potential as a therapeutic agent due to its biological activity. Research has indicated that pyrazole derivatives can serve as effective inhibitors in various biological pathways.

Case Studies :

  • Anticancer Activity : A study demonstrated that pyrazole derivatives, including those similar to Benzyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine, showed significant inhibition of cancer cell lines such as HepG2 and A549. The compound's structure allows it to interact with key enzymes involved in cancer progression, making it a candidate for further development in cancer therapy .
  • Anti-inflammatory Effects : Research highlights the efficacy of pyrazole derivatives in reducing inflammation markers, suggesting their potential use in treating inflammatory diseases. The compound's ability to modulate specific signaling pathways contributes to its therapeutic profile .

Agrochemicals

Overview : The compound is also explored for its applications in the development of pesticides and herbicides. Its structural properties allow it to act on specific biological targets within pests.

Case Studies :

  • Pesticidal Activity : Compounds containing the pyrazole moiety have been synthesized and evaluated for their effectiveness against various agricultural pests. Studies suggest that these compounds can disrupt pest metabolism or reproductive processes, leading to effective pest control.

Material Science

Overview : In material science, this compound is investigated for its potential in creating advanced materials with unique properties.

Applications :

  • Polymer Synthesis : The compound can be integrated into polymer matrices to enhance mechanical properties or introduce specific functionalities. This application is crucial for developing materials used in coatings, adhesives, and other industrial applications.

Data Tables

Application Area Key Findings References
Medicinal ChemistrySignificant anticancer activity against HepG2 and A549 cell lines
AgrochemicalsEffective against agricultural pests; disrupts metabolism
Material ScienceEnhances properties of polymers used in coatings

Mechanism of Action

The mechanism of action of Benzyl[(1-ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

[(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine (CAS: 1856087-49-4)

Structural Differences :

  • Substituent Variation : Replaces the benzyl group with a 5-fluorothiophen-2-ylmethyl group.
  • Heteroatom Presence : Sulfur in the thiophene ring vs. benzene’s carbon-only system.

Property Implications :

  • Lipophilicity : The benzyl group likely increases lipophilicity compared to the thiophene derivative, affecting solubility and membrane permeability.
  • Molecular Weight : The thiophene analog has a molecular weight of 257.31 g/mol (C₁₁H₁₃F₂N₃S) .

Functional Comparison :

  • The thiophene analog’s sulfur may enhance reactivity in electrophilic substitution, whereas fluorine in both compounds stabilizes the pyrazole ring against degradation.

Patent Compounds from EP 1 926 722 B1

Example Structures :

  • (2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethylphenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine .

Structural Differences :

  • Complexity : Larger aromatic systems (benzimidazole, imidazole, pyridine) vs. the simpler pyrazole-benzyl system.
  • Substituents : Trifluoromethyl (-CF₃) groups provide strong electron-withdrawing effects, absent in the target compound.

Property Implications :

  • Solubility : Increased molecular weight and aromaticity in patent compounds likely reduce solubility compared to the target compound.

Silane-Based Amine Derivatives (Crystal Structure Study)

Structural Differences :

  • Core Structure : Silicon-based (e.g., benzyl(methyl)phenyl[(piperidin-1-ium-1-yl)methyl]silane bromide) vs. carbon-based backbone in the target compound .

Property Implications :

  • Bond Geometry : Silicon’s larger atomic radius and tetrahedral geometry introduce distinct bond angles (e.g., Si–C–C angles ~109°) compared to carbon-based systems.
  • Stability : Silane derivatives may exhibit lower hydrolytic stability due to Si–N bonds’ susceptibility to cleavage.

Activated Methyl Diethanol Amine (aMDEA) in CO₂ Capture

Structural Differences :

  • Amine Type : Tertiary amine (aMDEA) vs. secondary amine in the target compound.
  • Functionalization : aMDEA is impregnated into mesoporous carbon for CO₂ adsorption, unlike the standalone target compound .

Functional Comparison :

  • CO₂ Interaction : aMDEA’s tertiary amine reacts with CO₂ via carbamate formation, while the target compound’s secondary amine could exhibit different reaction kinetics or adsorption mechanisms.
  • Surface Area Impact : Impregnation reduces BET surface area (43% loss in aMDEA-MC) but enhances CO₂ capacity (2.63 mmol/g) via chemical adsorption .

Biological Activity

Benzyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₈FN₃
  • Molecular Weight : 269.74 g/mol
  • CAS Number : 1856074-00-4

The presence of a fluorine atom in the pyrazole ring is noteworthy as it can significantly influence the compound's reactivity and biological properties compared to similar compounds without fluorination .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of specific pathways involved in disease processes. For instance, it has been shown to interact with androgen receptors, potentially functioning as a selective androgen receptor modulator (SARM) with implications for prostate cancer treatment .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

Cell Line IC₅₀ (µM) Mechanism
MCF73.79Induction of apoptosis
HepG217.82Cell cycle arrest
A54926.00Inhibition of proliferation

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple mechanisms, including modulation of signaling pathways associated with cancer growth .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been studied for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a candidate for treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Prostate Cancer Treatment : A study demonstrated that this compound effectively inhibited the proliferation of prostate cancer cell lines by antagonizing androgen receptor activity, suggesting its potential as a therapeutic agent for hormone-dependent cancers .
  • Antimicrobial Properties : Research has indicated that this compound possesses antimicrobial activity against various bacterial strains, showing potential for development into novel antibiotics .
  • Tissue Selectivity : The compound has been evaluated for tissue-selective effects, indicating its utility in targeted therapies that minimize side effects typically associated with systemic treatments .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound Key Features Biological Activity
BenzylamineSimple amine without pyrazole ringLimited biological activity
1-EthylpyrazoleLacks benzyl groupModerate anticancer activity
Benzyl[(1-ethyl-3-methylpyrazol)]amineSimilar structure without fluorineReduced potency compared to target

Q & A

Q. What synthetic methodologies are commonly employed for preparing Benzyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine and related pyrazole-amine derivatives?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting from substituted pyrazole cores. For example:
  • Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazines with α,β-unsaturated ketones ().
  • Step 2 : Introduction of the ethyl and fluorine substituents through nucleophilic substitution or fluorination reagents (e.g., Selectfluor™) ().
  • Step 3 : Functionalization of the pyrazole’s 4-position with a methylamine group, followed by benzylation using benzyl halides ().
    Microwave-assisted reactions () and catalytic methods (e.g., iridium-catalyzed steps for benzyl group introduction; ) can enhance efficiency.

    Key Data :
StepYield RangeKey Reagents/ConditionsReference
160-75%Hydrazine, DMF, 80°C
250-85%Selectfluor™, CH₃CN
340-70%Benzyl chloride, K₂CO₃

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Determines crystal structure and stereochemistry (e.g., bond angles, substituent positions; ).
  • FTIR Spectroscopy : Identifies functional groups (e.g., C-N stretch at ~1031 cm⁻¹ for amines; O-H stretches if present; ).
  • NMR Spectroscopy : Assigns proton environments (e.g., fluorine coupling in ¹⁹F NMR, benzyl protons at ~4.3 ppm; ).
  • Elemental Analysis : Validates nitrogen content (e.g., 23 wt.% increase after amine functionalization; ).

Q. How is the bioactivity of such compounds initially screened in pharmacological studies?

  • Methodological Answer :
  • In vitro assays : Antifungal (), cytotoxic (), or receptor-binding studies (e.g., GPCR modulation; ).
  • Dose-response curves : IC₅₀ values for potency assessment.
    Example Data :
Assay TypeTargetIC₅₀ (µM)Reference
AntifungalC. albicans12.5
CytotoxicMCF-78.2

Advanced Research Questions

Q. How can reaction yields be optimized during the fluorination and benzylation steps?

  • Methodological Answer :
  • Fluorination : Use anhydrous solvents (e.g., CH₃CN) and controlled stoichiometry to minimize byproducts (). Microwave irradiation reduces reaction time by 30-50% ().
  • Benzylation : Catalytic methods (e.g., Pd-mediated coupling) improve regioselectivity (). Phase-transfer catalysts (e.g., TBAB) enhance benzyl halide reactivity ().
    Optimization Data :
ParameterYield ImprovementReference
Microwave70% → 85%
TBAB55% → 78%

Q. What mechanistic insights explain contradictory bioactivity results in analogs with varying substituents?

  • Methodological Answer :
  • Steric/Electronic Effects : Bulky substituents (e.g., tert-butyl) may hinder receptor binding, while electron-withdrawing groups (e.g., -F) enhance stability ().
  • Assay Conditions : Variations in pH, solvent polarity, or cell lines (e.g., MCF-7 vs. HEK293) can alter activity ().
    Case Study : Fluorine at the 5-position (as in the target compound) increases metabolic resistance compared to chloro analogs, explaining higher in vivo efficacy despite similar in vitro IC₅₀ ().

Q. How do structural modifications (e.g., substituent position) impact CO₂ adsorption in related amine-functionalized materials?

  • Methodological Answer :
  • Amine Density : Higher nitrogen content (e.g., 23 wt.%) correlates with CO₂ adsorption capacity (2.63 mmol/g; ).
  • Pore Structure : Mesoporous supports (7.87 nm pores) balance physical adsorption and amine-CO₂ chemisorption ().
    Comparative Data :
MaterialBET Surface Area (m²/g)CO₂ Adsorption (mmol/g)Reference
aMDEA-MC356.6 → 203.22.63
Activated Carbon12001.95

Q. What strategies resolve discrepancies in crystallographic data for pyrazole-amine derivatives?

  • Methodological Answer :
  • Twinned Crystals : Use SHELXL for refinement ().
  • Disorder Modeling : Apply restraints to flexible substituents (e.g., ethyl groups; ).
    Example : In C27H25Cl2N3 (), disorder in the benzyl moiety was resolved using anisotropic displacement parameters, achieving R-factor = 0.045 ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.